(R)-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid is a chemical compound that features a chloro-substituted benzoic acid core with a pyrrolidine ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the reaction of 3-chlorobenzoic acid with pyrrolidine under specific conditions to ensure the correct stereochemistry is achieved. The reaction may involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted benzoic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, ®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and polymer chemistry .
Mechanism of Action
The mechanism of action of ®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The chloro-substituted benzoic acid core can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring and a pyrazine ring and exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and are investigated for their potential in cancer therapy.
Pyrrolone and pyrrolidinone derivatives: These compounds have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
®-3-Chloro-4-(pyrrolidin-2-yl)benzoic acid is unique due to its specific combination of a chloro-substituted benzoic acid core and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-6-7(11(14)15)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
SHSSGMULWPKKIT-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(=O)O)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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